2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid
Description
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid is a fluorinated aromatic carboxylic acid with the molecular formula C₈H₂F₆O₂. Its structure features three fluorine atoms at the 2-, 3-, and 6-positions of the benzene ring and a trifluoromethyl (-CF₃) group at the 4-position (Figure 1). The electron-withdrawing nature of the fluorine and -CF₃ substituents significantly enhances the acidity of the carboxylic acid group compared to unsubstituted benzoic acid (pKa ≈ 4.2). This compound is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, where its stability, lipophilicity, and metabolic resistance are advantageous .
Properties
CAS No. |
157337-82-1 |
|---|---|
Molecular Formula |
C8H2F6O2 |
Molecular Weight |
244.1 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid typically involves the introduction of fluorine atoms and a trifluoromethyl group onto a benzoic acid derivative. One common method involves the use of fluorinating agents such as hydrogen fluoride and trifluoromethylating agents under controlled conditions. For example, the reaction of 2-chloro-3,6-difluorotoluene with trifluoromethylating agents can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive and corrosive nature of fluorinating agents. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms and trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents can be used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the carboxylic acid group to an alcohol.
Major Products:
Substitution Reactions: Products may include derivatives with different substituents replacing the fluorine atoms or trifluoromethyl group.
Oxidation: Oxidation of the carboxylic acid group can yield carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Scientific Research Applications
2,3,6-Trifluoro-4-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: It serves as an intermediate in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and metabolic stability, making it a valuable tool in drug design .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Physicochemical Properties
- Acidity : The trifluoromethyl and fluorine substituents lower the pKa of 2,3,6-trifluoro-4-(trifluoromethyl)benzoic acid compared to less fluorinated analogs. For example, 4-(trifluoromethyl)benzoic acid (pKa ≈ 2.7) is less acidic than the target compound due to fewer electron-withdrawing groups .
- Lipophilicity : The high fluorine content increases lipophilicity (logP ≈ 3.1), enhancing membrane permeability in drug design .
- Thermal Stability : Fluorine substituents improve thermal stability, making the compound suitable for high-temperature synthetic processes .
Research Findings
- Biological Activity: The trifluoromethyl group enhances binding to hydrophobic pockets in target proteins. For instance, 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid interacts with RNA polymerase via π-π stacking (with TRP706) and salt bridges (with LYS643) .
- Synthetic Utility : Reactions with cesium carbonate in acetone under reflux are common for introducing substituents to fluorinated benzoic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
